![molecular formula C12H18N2S B4700923 N-benzyl-N'-butylthiourea](/img/structure/B4700923.png)
N-benzyl-N'-butylthiourea
Overview
Description
N-benzyl-N'-butylthiourea is a chemical compound that has been widely studied for its potential applications in various fields of science. It is a thiourea derivative that has been synthesized and tested for its pharmacological properties.
Scientific Research Applications
N-benzyl-N'-butylthiourea has been extensively studied for its potential applications in various fields of science. It has been tested for its pharmacological properties such as its anticancer, antiviral, and antibacterial activities. The compound has also been tested for its potential as a catalyst in organic reactions. Additionally, this compound has been studied for its potential applications in materials science, specifically in the development of sensors and optoelectronic devices.
Mechanism of Action
The mechanism of action of N-benzyl-N'-butylthiourea is not fully understood. However, it is believed to act by inhibiting enzymes that are involved in various biological processes. For example, it has been shown to inhibit the activity of tyrosinase, an enzyme that is involved in melanin synthesis. This inhibition leads to a decrease in melanin production, which can be useful in the treatment of hyperpigmentation disorders. This compound has also been shown to inhibit the activity of topoisomerase, an enzyme that is involved in DNA replication. This inhibition can lead to DNA damage and cell death, which can be useful in the treatment of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can be useful in the treatment of oxidative stress-related diseases. The compound has also been shown to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases. Additionally, this compound has been shown to have antidiabetic properties, which can be useful in the treatment of diabetes.
Advantages and Limitations for Lab Experiments
N-benzyl-N'-butylthiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized with a high yield. The compound is also soluble in various solvents, which makes it easy to work with in the lab. However, there are also some limitations to using this compound in lab experiments. The compound is toxic and should be handled with care. Additionally, the mechanism of action of the compound is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-benzyl-N'-butylthiourea. One area of research could focus on the development of new synthesis methods to improve the yield and purity of the compound. Another area of research could focus on the development of new applications for the compound in various fields of science. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
properties
IUPAC Name |
1-benzyl-3-butylthiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S/c1-2-3-9-13-12(15)14-10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H2,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYECBEHUJMLITE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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